molecular formula C9H8I3NO2 B13959404 Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo- CAS No. 60075-62-9

Acetanilide, 3'-(hydroxymethyl)-2',4',6'-triiodo-

Cat. No.: B13959404
CAS No.: 60075-62-9
M. Wt: 542.88 g/mol
InChI Key: XVGCEJOSZYXVPN-UHFFFAOYSA-N
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Description

3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is an organic compound characterized by the presence of three iodine atoms and a hydroxymethyl group attached to an acetanilide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide typically involves the iodination of acetanilide derivatives. One common method includes the reaction of acetanilide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atoms at the 2’, 4’, and 6’ positions. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, where acetanilide is treated with iodine and oxidizing agents in reactors designed to handle the exothermic nature of the reaction. The hydroxymethylation step can be carried out in a similar manner, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atoms can be reduced under specific conditions to yield deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully deiodinated acetanilide derivatives.

    Substitution: Formation of substituted acetanilide derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which are radio-opaque.

    Industry: Utilized in the development of specialized dyes and pigments.

Mechanism of Action

The mechanism of action of 3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms contribute to its high electron density, which can influence its binding affinity and specificity. The hydroxymethyl group may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2’,4’,6’-Triiodoacetanilide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3’-(Hydroxymethyl)-2’,4’,6’-tribromoacetanilide: Contains bromine atoms instead of iodine, resulting in different reactivity and applications.

Uniqueness

3’-(Hydroxymethyl)-2’,4’,6’-triiodoacetanilide is unique due to the combination of three iodine atoms and a hydroxymethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for use in diagnostic imaging and as a versatile intermediate in organic synthesis.

Properties

CAS No.

60075-62-9

Molecular Formula

C9H8I3NO2

Molecular Weight

542.88 g/mol

IUPAC Name

N-[3-(hydroxymethyl)-2,4,6-triiodophenyl]acetamide

InChI

InChI=1S/C9H8I3NO2/c1-4(15)13-9-7(11)2-6(10)5(3-14)8(9)12/h2,14H,3H2,1H3,(H,13,15)

InChI Key

XVGCEJOSZYXVPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1I)CO)I)I

Origin of Product

United States

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